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(2S,3S)-2-Amino-3-

methoxybutanoic acid

Cat. No.: B017223 Get Quote

An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic acid

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2S,3S)-2-Amino-3-
methoxybutanoic acid, a non-proteinogenic amino acid of significant interest in synthetic

organic chemistry and drug discovery. As a chiral building block, its unique stereochemistry and

functional groups offer a valuable scaffold for constructing complex molecular architectures.

This document is intended for researchers, medicinal chemists, and process development

scientists who require a deep understanding of its properties, synthesis, and analytical

characterization.

Molecular Identity and Physicochemical Properties
(2S,3S)-2-Amino-3-methoxybutanoic acid, also known as O-methyl-L-allothreonine, is a

derivative of the amino acid threonine.[1] The specific (2S,3S) configuration defines its absolute

stereochemistry, which is critical for its application in stereoselective synthesis.

Structural and Chemical Identifiers
The fundamental identity of a chemical compound is established through a collection of

standardized nomenclature and numbering systems. These identifiers ensure unambiguous

communication and information retrieval across different databases and publications.
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Caption: 2D Structure of (2S,3S)-2-Amino-3-methoxybutanoic acid.

Core Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in different

environments and are crucial for designing experiments, developing formulations, and ensuring

safe handling. The following table summarizes the key properties of (2S,3S)-2-Amino-3-
methoxybutanoic acid.

Property Value Source

Molecular Formula C₅H₁₁NO₃ [1][2]

Molecular Weight 133.15 g/mol [1][2]

CAS Number 104195-80-4 [1][2]

IUPAC Name
(2S,3S)-2-amino-3-

methoxybutanoic acid
[1]

Appearance White powder or flakes [3]

Solubility Soluble in water [2]

Specific Optical Rotation +25° to +29° (c=0.5, 6 N HCl) [3]

XLogP3-AA -3.1 [1]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
4 [4]

Rotatable Bond Count 3 [4]

Stereochemistry: The Basis of Chiral Recognition
With two chiral centers at C2 and C3, 2-amino-3-methoxybutanoic acid can exist as four

possible stereoisomers.[5] The relationship between these isomers is not trivial; understanding

it is fundamental to asymmetric synthesis and biological activity. Diastereomers have different

physical properties (e.g., solubility, melting point), while enantiomers differ only in their

interaction with plane-polarized light and other chiral entities.[5]
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Caption: Stereoisomeric relationships of 2-amino-3-methoxybutanoic acid.

Synthesis and Purification Workflow
The synthesis of enantiomerically pure (2S,3S)-2-Amino-3-methoxybutanoic acid typically

involves the stereoselective modification of a readily available chiral precursor. A common and

logical approach starts with L-allothreonine, which already possesses the desired

stereochemistry at both C2 and C3.

The primary transformation is the methylation of the C3 hydroxyl group. This must be done

under conditions that do not cause racemization at either chiral center or undesired side

reactions with the amine or carboxylic acid functionalities. Therefore, a protection-methylation-

deprotection strategy is required.

Representative Synthetic Protocol
Principle: This protocol employs a Boc (tert-butyloxycarbonyl) group to protect the amine and a

methyl ester to protect the carboxylic acid. The free hydroxyl group is then methylated using a

strong base and methyl iodide. Finally, deprotection yields the target compound.

Step 1: Protection of L-allothreonine

Suspend L-allothreonine in a 1:1 mixture of dioxane and water.

Add sodium carbonate (2.5 equivalents) and stir until dissolved.
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Cool the solution to 0°C in an ice bath.

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Acidify the mixture to pH 2-3 with cold 1N HCl.

Extract the product with ethyl acetate (3x).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield Boc-L-allothreonine.

Dissolve the crude product in methanol and add trimethylsilyl diazomethane (1.2

equivalents) dropwise at 0°C until a persistent yellow color is observed.

Quench with acetic acid and concentrate to yield the fully protected intermediate, Boc-L-

allothreonine methyl ester.

Step 2: O-Methylation

Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF) and cool to 0°C

under an inert atmosphere (N₂ or Ar).

Add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil portion-wise.

Causality Note: NaH is a strong, non-nucleophilic base that will deprotonate the hydroxyl

group to form a reactive alkoxide without promoting elimination reactions.

Stir the suspension at 0°C for 30 minutes.

Add methyl iodide (MeI, 1.5 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis

indicates complete consumption of the starting material.

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and

concentrate.

Step 3: Deprotection and Purification

Dissolve the crude O-methylated intermediate in 4N HCl in dioxane.

Stir at room temperature for 2-4 hours. Causality Note: Strong acidic conditions

simultaneously cleave the Boc group and hydrolyze the methyl ester.

Concentrate the reaction mixture under reduced pressure.

The resulting hydrochloride salt can be purified by recrystallization or ion-exchange

chromatography.

To obtain the zwitterionic free amino acid, dissolve the salt in water and adjust the pH to its

isoelectric point (pI ≈ 6) with a suitable base (e.g., dilute NaOH or an ion-exchange resin), at

which point the product will precipitate or can be isolated by lyophilization.[6]
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Caption: General workflow for the synthesis and validation of the target compound.

Analytical Characterization
Rigorous analytical testing is a self-validating system that confirms the identity, purity, and

stereochemical integrity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Protocol: ¹H and ¹³C NMR Acquisition

Sample Preparation: Dissolve 5-10 mg of the final compound in ~0.6 mL of a deuterated

solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is

critical; D₂O is suitable for observing most protons, but the N-H and O-H protons will

exchange and become invisible. DMSO-d₆ will allow for the observation of these

exchangeable protons.

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical spectral width is 0-12 ppm.

¹³C NMR Acquisition: Obtain a carbon spectrum. Due to the low natural abundance of ¹³C, a

greater number of scans and a longer relaxation delay are required.[7]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected Spectral Features:

¹H NMR: Distinct signals for the Cα-H, Cβ-H, the backbone methyl group (CH₃), the methoxy

group (OCH₃), and the amine protons (NH₂). The coupling patterns (e.g., doublet, quartet)

will confirm connectivity.

¹³C NMR: Resonances for the carbonyl carbon (C=O), the two chiral carbons (Cα and Cβ),

the backbone methyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on

their characteristic vibrational frequencies.
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Protocol: Attenuated Total Reflectance (ATR)-IR

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR

crystal (e.g., diamond).

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands for the functional groups.[7]

Expected Absorption Bands:

~3400-3000 cm⁻¹: Broad O-H stretch from the carboxylic acid.

~3100-3000 cm⁻¹: N-H stretching from the primary amine.

~2950-2850 cm⁻¹: C-H stretching from the alkyl and methoxy groups.

~1725-1700 cm⁻¹: Strong C=O stretch from the carboxylic acid.

~1640-1550 cm⁻¹: N-H bending.

~1150-1085 cm⁻¹: C-O stretching from the ether linkage.

Applications in Drug Development and Research
(2S,3S)-2-Amino-3-methoxybutanoic acid is not just a chemical curiosity; it is a valuable tool

for medicinal chemists. Its rigid stereochemistry and dual functionality (amine and acid) make it

an ideal scaffold or fragment for building larger, more complex molecules.

Chiral Building Block: It serves as a key intermediate in the synthesis of complex natural

products and pharmaceutical agents, including antibiotics and enzyme inhibitors where

precise stereocontrol is paramount for biological activity.[8]

Peptidomimetics: Incorporation into peptide sequences can induce specific secondary

structures (e.g., turns or helices) or increase resistance to enzymatic degradation by

proteases. The methoxy group can also modulate the lipophilicity and hydrogen bonding

capacity of the peptide.
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Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the

stereochemical outcome of subsequent reactions, making it a valuable chiral auxiliary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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